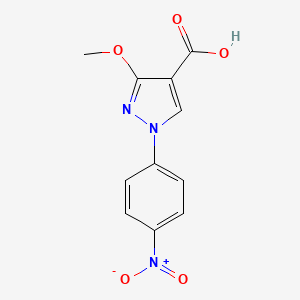
3-Methoxy-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a methoxy group at the 3-position, a nitrophenyl group at the 1-position, and a carboxylic acid group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone. For example, the reaction of 4-nitrophenylhydrazine with 3-methoxy-2,4-pentanedione in the presence of an acid catalyst can yield the desired pyrazole ring.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced by the oxidation of a methyl group at the 4-position of the pyrazole ring. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
3-Methoxy-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in the presence of hydrochloric acid.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with a strong nucleophile such as sodium hydride can replace the methoxy group with a hydroxyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder, hydrochloric acid
Substitution: Sodium hydride, other strong nucleophiles
Major Products Formed
Oxidation: 3-Hydroxy-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid
Reduction: 3-Methoxy-1-(4-aminophenyl)-1H-pyrazole-4-carboxylic acid
Substitution: 3-Hydroxy-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid (from methoxy substitution)
科学的研究の応用
3-Methoxy-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its pyrazole ring is a common motif in many bioactive molecules, including anti-inflammatory and anticancer agents.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties. For example, its nitrophenyl group can participate in charge-transfer interactions, making it useful in the design of organic semiconductors.
Biological Studies: The compound can be used as a probe to study enzyme activity or protein-ligand interactions. Its carboxylic acid group can form strong hydrogen bonds with biological macromolecules, making it a useful tool in biochemical assays.
作用機序
The mechanism of action of 3-Methoxy-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid depends on its specific application:
Enzyme Inhibition: In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The nitrophenyl group can form π-π interactions with aromatic residues in the enzyme, while the carboxylic acid group can form hydrogen bonds with key active site residues.
Protein-Ligand Interactions: In biological studies, the compound can bind to proteins through a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking. This binding can alter the protein’s conformation and affect its function.
類似化合物との比較
Similar Compounds
3-Methoxy-1-(4-aminophenyl)-1H-pyrazole-4-carboxylic acid: This compound is similar in structure but has an amino group instead of a nitro group. It may have different biological activities and reactivity.
3-Hydroxy-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid: This compound has a hydroxyl group instead of a methoxy group. It may have different solubility and reactivity properties.
Uniqueness
3-Methoxy-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. Its methoxy group can be easily modified, and its nitrophenyl group can participate in various electronic interactions, making it a versatile compound for research and development.
特性
CAS番号 |
88597-48-2 |
|---|---|
分子式 |
C11H9N3O5 |
分子量 |
263.21 g/mol |
IUPAC名 |
3-methoxy-1-(4-nitrophenyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C11H9N3O5/c1-19-10-9(11(15)16)6-13(12-10)7-2-4-8(5-3-7)14(17)18/h2-6H,1H3,(H,15,16) |
InChIキー |
FAZYKKBTEWOUPE-UHFFFAOYSA-N |
正規SMILES |
COC1=NN(C=C1C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


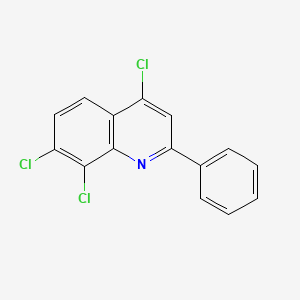
![Methyl 2-[(1H-pyrrole-2-carbonyl)amino]benzoate](/img/structure/B12893117.png)
![4-(Fluoromethyl)benzo[d]oxazole-2-thiol](/img/structure/B12893125.png)

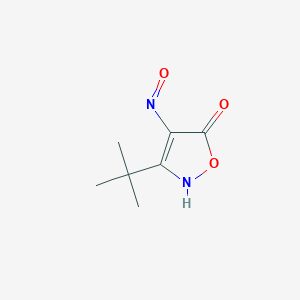

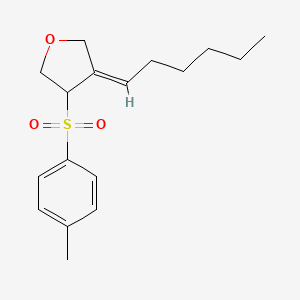
![4-{2-[(Propan-2-yl)sulfanyl]phenyl}-1H-pyrrole-3-carbonitrile](/img/structure/B12893143.png)
![6-Phenyl-3-propyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B12893161.png)
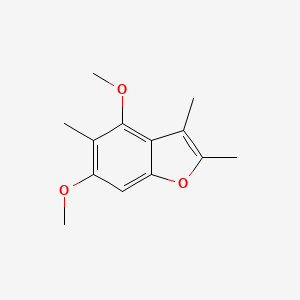
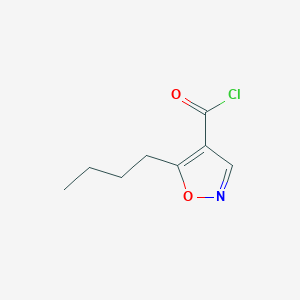

![[(5R)-3-ethyl-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12893176.png)
![2-Hydroxy-2-(2-methylbenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12893179.png)
